molecular formula C18H23NO3S B2433424 (E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1798404-73-5

(E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No. B2433424
CAS RN: 1798404-73-5
M. Wt: 333.45
InChI Key: MTZABMQOBAWOCF-VMPITWQZSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Prins Cascade Cyclization : A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, including the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization (B. Reddy et al., 2014).

Material Safety and Evaluation

  • Safety Evaluation in Food Contact Materials : A safety evaluation of a substance structurally similar to (E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one, used as a stabilizer in polyolefins for food contact, with a focus on migration limits and oxidation products (Flavourings, 2012).

Structural Analysis

  • X-ray Diffraction Analysis : Insights into the crystal structure of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, a compound with a similar structure, providing a deeper understanding of its molecular arrangement (N. F. Kirillov et al., 2010).

Chemical Synthesis

  • Synthesis of Key Intermediates : Techniques for synthesizing key intermediates for pharmacologically important alkaloids, utilizing similar spirocyclic structures (T. Ibuka et al., 1981).

Agonist Design and Evaluation

  • FFA1 Agonists : Development and evaluation of compounds based on 1-oxa-9-azaspiro[5.5]undecane as agonists for free fatty acid receptor 1 (FFA1), highlighting the potential for designing new molecules for type II diabetes mellitus treatment (M. Krasavin et al., 2016).

Polymer Stabilization

  • Synergistic Effects in Polymer Stabilization : A study exploring the synergistic stabilizing effects of a compound similar to this compound when used in combination with thiopropionate type antioxidants in polymers (Shin-ichi Yachigo et al., 1992).

Pharmaceutical Synthesis

  • Antiviral Compounds Synthesis : The synthesis and evaluation of various spirothiazolidinone derivatives as potential antiviral agents, indicating the adaptability of spirocyclic scaffolds in developing new antiviral molecules (Çağla Begüm Apaydın et al., 2020).

Conformational Studies

  • Conformational Analysis : Research on the conformational properties of dioxa-1,3 aza-9 spiro[5.5]undecanes, offering insights into the structural variations and potential applications in pharmacology (J. Bassus et al., 1978).

Antihypertensive Applications

  • Development of Antihypertensive Agents : Investigation into 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their potential as antihypertensive agents, demonstrating the pharmacological relevance of similar spirocyclic structures (R. Clark et al., 1983).

properties

IUPAC Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-23-16-6-3-15(4-7-16)5-8-17(20)19-11-9-18(10-12-19)21-13-2-14-22-18/h3-8H,2,9-14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZABMQOBAWOCF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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